Alclometasone dipropionate
Overview
Description
Alclometasone dipropionate is a synthetic corticosteroid for topical dermatologic use. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash .
Synthesis Analysis
The synthesis of Alclometasone dipropionate involves the presence of a chlorine atom in position 7α which increases the potency of its effect without increasing the incidence of local and systemic adverse effects .Molecular Structure Analysis
Alclometasone dipropionate has the molecular weight of 521.04 g/mol. It is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Chemical Reactions Analysis
Alclometasone dipropionate has anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties . It also has a beneficial effect on skin hydration .Physical And Chemical Properties Analysis
Alclometasone dipropionate is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Scientific Research Applications
1. Glucocorticoid Receptor Agonist
Alclometasone dipropionate functions as a glucocorticoid receptor agonist. It mimics metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. By interacting with specific intracellular receptors and modifying gene expression, it induces the synthesis of certain proteins while inhibiting others (NCI05, 2020).
2. Crystal Structure Analysis
Research on the crystal structures of alclometasone dipropionate has revealed two forms, with both crystallizing in specific space groups. This structural analysis is crucial for understanding its stability and interactions at the molecular level (Kaduk et al., 2020).
3. Topical Corticosteroids in Dermatology
Alclometasone dipropionate is among the newer topical corticosteroids used in dermatology. Studies have focused on optimizing its potency and anti-inflammatory capacity while minimizing adverse effects. It is part of a class of steroids aiming for adequate anti-inflammatory effects with minimal side effects (Brazzini & Pimpinelli, 2002).
4. Pharmaceutical Evaluation of Steroidal Ointments
Micro attenuated total reflection infrared spectroscopy has been used for the imaging analysis of alclometasone dipropionate ointments, evaluating the distributions of the active pharmaceutical ingredient and excipients. This study highlights the method's effectiveness in visually evaluating the distributions in ointments (Yamamoto et al., 2012).
Safety And Hazards
Alclometasone dipropionate should be used with care. It should not be used on the face, groin, or underarms, or for diaper rash, unless directed to do so by a doctor . Side effects may include stinging, burning, itching, irritation, dryness, or redness of the skin . Serious side effects may include stretch marks, skin thinning/discoloration, acne, extreme/unwanted hair growth, small red bumps on the skin (folliculitis), and skin infections .
properties
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-DUUJBDRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045535 | |
Record name | Alclometasone dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alclometasone dipropionate | |
CAS RN |
66734-13-2 | |
Record name | Alclometasone dipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alclometasone dipropionate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alclometasone dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCLOMETASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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